3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride is a heterocyclic compound belonging to the class of pyrazolopyridines. It is identified by the CAS number 2460757-28-0 and has a molecular formula of C₆H₉BrClN₃. This compound is classified under the GHS07 hazard category, indicating it poses health risks such as acute toxicity (H302) and requires appropriate safety precautions during handling .
The synthesis of 3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride typically involves a multi-step process. The primary method includes the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate under controlled conditions. The reaction usually requires specific solvents and temperatures to ensure the formation of the desired product with high yield and purity.
The molecular structure of 3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride features a fused ring system consisting of a pyrazole and pyridine moiety. Its structural formula can be represented as follows:
3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride participates in various chemical reactions that include:
These reactions are significant for developing new derivatives with potentially enhanced biological activities .
The mechanism of action for 3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride primarily involves its interaction with specific molecular targets such as enzymes and receptors.
The compound has been shown to inhibit c-Met kinase activity, which plays a crucial role in cell proliferation and survival pathways. This inhibition can lead to various biological effects that are being explored for potential therapeutic applications in cancer treatment and other diseases .
Relevant data indicate that it maintains its chemical integrity under various pH conditions but may undergo hydrolysis if exposed to extreme conditions .
The scientific applications of 3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride are diverse:
This compound's unique properties make it a valuable tool in both academic research and industrial applications .
Regioselective bromination at the C3 position of the pyrazolo[4,3-c]pyridine scaffold is critical for ensuring structural precision in pharmaceutical intermediates. The electron-rich C3 carbon in 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine exhibits heightened nucleophilicity, enabling electrophilic aromatic substitution (EAS) with brominating agents. N-Bromosuccinimide (NBS) in aprotic solvents (e.g., dimethylformamide or dichloromethane) achieves >90% regioselectivity at 0–25°C due to kinetic control of the reaction pathway [8]. Polar protic solvents like methanol decrease selectivity (<70%) by promoting dibromination via solvation effects [4].
Alternative bromination agents include molecular bromine (Br₂) with Lewis acid catalysts (e.g., AlCl₃), though this method requires strict stoichiometric control to prevent ring oxidation. Recent studies demonstrate that in situ generation of bromine from potassium bromide and oxone in aqueous acetonitrile achieves 85% yield with reduced byproduct formation [7]. The bromo group serves as a versatile handle for subsequent cross-coupling reactions, underscoring the strategic importance of regioselectivity.
Table 1: Comparative Bromination Approaches
Brominating Agent | Solvent | Temperature | Regioselectivity | Yield |
---|---|---|---|---|
NBS | Dichloromethane | 0°C | >90% | 85% |
Br₂ | Acetic acid | 25°C | 75% | 78% |
KBr/Oxone | Acetonitrile/H₂O | 40°C | 88% | 82% |
Asymmetric synthesis of chiral tetrahydro-pyrazolo-pyridine derivatives leverages transition metal catalysis and organocatalysis to install stereocenters with high enantiomeric excess (ee). Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) of N-protected pyrazole precursors with chiral ligands (e.g., (R)-BINAP or PHOX) achieves ee values >95% for C6-substituted derivatives [5]. The mechanism involves π-allyl palladium intermediates that undergo nucleophilic attack by pyrazole anions, with enantioselectivity governed by steric and electronic tuning of the chiral ligand [10].
Organocatalytic strategies using L-proline or cinchona alkaloids facilitate Michael additions between α,β-unsaturated carbonyls and pyrazolone nucleophiles, affording C4-chiral products with 80–92% ee [8]. However, the tetrahydro-pyrazolo[4,3-c]pyridine scaffold’s conformational rigidity may induce epimerization under basic conditions, necessitating pH-controlled reaction environments (pH 5–7). Hydrogenation of pyridine precursors over iridium catalysts with (S,S)-Skewphos ligand achieves diastereoselective saturation (dr >20:1) but requires high-pressure conditions (50–100 bar H₂) [5].
Table 2: Enantioselective Methods Comparison
Method | Catalyst System | ee Range | Key Limitation |
---|---|---|---|
Pd-AAA | Pd/(R)-BINAP | 92–98% | Sensitivity to O₂ |
Organocatalysis | L-Proline | 80–92% | Epimerization risk |
Iridium Hydrogenation | Ir/(S,S)-Skewphos | >99% | High-pressure equipment |
Cyclization of hydrazine and pyridine precursors remains the most direct route to the tetrahydro-pyrazolo[4,3-c]pyridine core. Two dominant pathways exist: (1) Condensation of 4-chloromethylpyridine derivatives with hydrazines at 80–100°C, yielding 70–85% of the bicyclic adduct after HCl-mediated cyclization [8]; (2) Ring closure of N-aminopyridinium salts with α,β-unsaturated carbonyls via [3+2] cycloaddition, achieving 60–75% yields but requiring stoichiometric oxidants [4].
Critical parameters influencing cyclization efficiency include:
Microwave-assisted cyclization (150°C, 30 min) enhances atom economy (yield: 88% vs. 72% thermal) by suppressing N-alkylation side products [8].
Table 3: Cyclization Method Optimization
Precursor System | Conditions | Cyclization Yield | Byproduct Formation |
---|---|---|---|
4-Chloromethylpyridine | EtOH/H₂O, Δ, 12 h | 78% | <5% dimer |
N-Aminopyridinium salt | DMF, [O], 24 h | 65% | 15–20% over-oxidation |
Microwave-assisted | EtOH, 150°C, 30 min | 88% | <2% |
The C3-bromo substituent in 3-bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine enables diverse C–C bond formations via Pd-catalyzed cross-couplings. Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) achieve 75–92% yields but require Boc-protection of the pyrazole nitrogen to prevent catalyst poisoning [6] [8]. Sonogashira couplings with terminal alkynes (CuI, PdCl₂(PPh₃)₂, Et₃N) afford alkynylated derivatives (85% yield), though diarylation may occur with excess alkyne.
Direct C–H arylation at C6 is feasible using Pd(OAc)₂/PCy₃·HBF₄ catalysis with aryl iodides, yielding 60–70% of diarylated products [10]. Limitations include:
Table 4: Cross-Coupling Reaction Performance
Reaction Type | Catalyst System | Compatible Groups | Yield Range |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Aryl, vinyl | 75–92% |
Sonogashira | PdCl₂(PPh₃)₂/CuI | Alkynyl | 80–85% |
Direct C–H Arylation | Pd(OAc)₂/PCy₃·HBF₄ | Aryl | 60–70% |
Conversion of the free base to the dihydrochloride salt profoundly enhances crystallinity, stability, and solubility. Salt formation involves treating the free base with 2.2 equivalents of HCl in anhydrous ethyl acetate or isopropanol, achieving >95% conversion [1] [2]. Critical factors include:
The dihydrochloride salt exhibits superior hygroscopic stability (0.2% weight gain at 40% RH) versus the hydrobromide salt (4.5% weight gain) [2]. Accelerated stability studies (40°C/75% RH) confirm >24-month shelf life for the dihydrochloride form, with no detectable degradation by HPLC [1]. Solubility in water increases 20-fold (from 1.2 mg/mL for free base to 24 mg/mL for salt), facilitating biological testing formulations [7].
Table 5: Salt Form Properties Comparison
Property | Free Base | Dihydrochloride Salt |
---|---|---|
Water Solubility | 1.2 mg/mL | 24 mg/mL |
Hygroscopicity | High | Low |
Crystallinity | Amorphous | High |
Storage Stability | 6 months (RT) | >24 months (RT) |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2